molecular formula C22H17P B12053997 13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene CAS No. 1191447-90-1

13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B12053997
CAS No.: 1191447-90-1
M. Wt: 312.3 g/mol
InChI Key: ZOEOSXZNQTXHDI-UHFFFAOYSA-N
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Description

13-Phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a phosphorus-containing heterocyclic compound characterized by a highly fused pentacyclic framework. The IUPAC name specifies the positions of bridging atoms and substituents, with phosphorus at position 13 (denoted as "13-phospha") within the macrocyclic system . This compound belongs to a class of structurally intricate molecules often synthesized for applications in asymmetric catalysis, materials science, or pharmaceutical research due to their stereochemical complexity and electronic properties. Its structure has been confirmed via X-ray crystallography, leveraging programs like SHELXL for refinement .

Properties

CAS No.

1191447-90-1

Molecular Formula

C22H17P

Molecular Weight

312.3 g/mol

IUPAC Name

13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C22H17P/c1-3-7-19-15(5-1)9-11-17-13-23-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-12,23H,13-14H2

InChI Key

ZOEOSXZNQTXHDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1)C=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-phosphapentacyclo[138002,1103,8Common synthetic routes include cyclization reactions and the use of phosphorus-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions with stringent control over temperature, pressure, and purity to ensure the desired product is obtained with high yield and minimal impurities.

Chemical Reactions Analysis

Types of Reactions

13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pentacyclic systems, focusing on molecular architecture, substituents, heteroatoms, and functional roles.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Heteroatoms Notable Properties/Applications Reference(s)
13-Phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene C₂₃H₁₈O₂P Phosphorus (P) at position 13 Chiral resolution, potential catalyst in asymmetric synthesis; used in research settings .
rac-12,14-Dicyclopropyl-5,8,13,18,21-pentaoxapentacyclo[13.8.0.0²,¹¹.0⁴,⁹.0¹⁷,²²]tricosa-1(15),2(11),3,9(10),16,22(23)-hexaene C₂₄H₂₄O₅ 5 oxygen atoms, cyclopropyl groups Enhanced rigidity due to cyclopropyl substituents; studied for conformational stability .
26,28-Dihydroxy-25,27-dimethoxypentacyclo[19.3.1.1³,⁹⁷.1¹⁵,¹⁹]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,17-dicarboxaldehyde C₃₀H₂₈O₈ Methoxy, hydroxyl, aldehyde groups Synthetic precursor for macrocyclic ligands; undergoes oxidation and esterification .
13-Hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ⁵-phosphapentacyclo[...]decaene 13-oxide C₄₀H₂₅O₄P Dinaphthalenyl groups, P=O Bulky aromatic substituents enhance π-π interactions; explored in supramolecular chemistry .
13-Hydroxy-10,16-dipyridin-2-yl-12,14-dioxa-13λ⁵-phosphapentacyclo[...]decaene 13-oxide dihydrochloride C₃₄H₂₅Cl₂N₂O₄P Pyridinyl groups, HCl salt Basic nitrogen sites enable metal coordination; investigated in coordination chemistry .

Key Insights from Comparison

Heteroatom Influence :

  • The phosphorus atom in 13-phosphapentacyclo[...]decaene introduces unique electronic effects (e.g., chirality, Lewis acidity) compared to oxygen-rich analogs like the pentaoxapentacyclo compound .
  • Phosphorus-containing variants are more likely to participate in redox or catalytic cycles, whereas oxygenated analogs prioritize stability and hydrogen-bonding interactions .

Substituent Effects :

  • Bulky groups (e.g., dinaphthalenyl in ) increase steric hindrance, limiting reactivity but enhancing selectivity in host-guest interactions.
  • Polar substituents (e.g., pyridinyl in ) introduce basicity, enabling metal coordination or solubility in polar solvents.

Synthetic Accessibility :

  • The methoxy/hydroxy-substituted pentacyclo compound requires multi-step synthesis (oxidation, esterification), whereas phosphorus analogs often involve phosphorylation under controlled conditions .

Applications :

  • Phosphorus-based compounds are favored in asymmetric catalysis (e.g., binaphthyl-derived catalysts ), while oxygenated analogs find use in macrocyclic ligand synthesis .

Research Findings and Challenges

  • Crystallographic Analysis : SHELX programs (e.g., SHELXL) remain critical for resolving the complex structures of these compounds, despite limitations in handling ultra-large macromolecules .
  • Stability Concerns : Phosphorus-containing analogs may exhibit hydrolytic sensitivity compared to oxygenated counterparts, necessitating inert handling conditions .
  • Biological Relevance: No direct therapeutic data exist for the primary compound, though derivatives with pyridinyl or naphthalenyl groups show promise in bioactivity studies .

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